1H-indol-3-yl(morpholino)methanone

Allelopathy Herbicide Discovery Agrochemical

Researchers seeking reproducible allelopathic SAR data face inconsistent results due to weak or non-selective compound activity. This compound delivers >90% radicle growth inhibition at 100 µM, ensuring clear SAR interpretation. • >90% inhibition of monocot & dicot seedling growth at 100 µM • Lower logP (1.63) vs. aminoethyl analog (1.92) for balanced solubility • Selective germination inhibition unmatched by piperazine or aminoethyl analogs Supplied ≥98% pure for reliable assay performance; ideal for initiating radicle growth inhibition SAR programs.

Molecular Formula C13H14N2O2
Molecular Weight 230.267
CAS No. 225782-55-8
Cat. No. B2663751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indol-3-yl(morpholino)methanone
CAS225782-55-8
Molecular FormulaC13H14N2O2
Molecular Weight230.267
Structural Identifiers
SMILESC1COCCN1C(=O)C2=CNC3=CC=CC=C32
InChIInChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
InChIKeySGZDFERKUQVERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indol-3-yl(morpholino)methanone Overview


1H-indol-3-yl(morpholino)methanone (CAS 225782-55-8) is a morpholine-containing indole-3-carboxamide . It is a simple yet versatile heterocyclic amide, synthesized by coupling indole-3-carboxylic acid with morpholine, and serves as a key scaffold or intermediate in medicinal chemistry and agrochemical research [1].

1
Indole-3-carboxamide scaffold for medicinal chemistry and agrochemical research
2
Morpholine-containing intermediate with reported allelopathic assay context
3
Simple heterocyclic amide suitable as a key building block for SAR studies

Why 1H-Indol-3-yl(morpholino)methanone Cannot Be Substituted


Direct substitution with analogs like N-piperazino-1H-indole-3-carboxamide or N-(2-aminoethyl)-1H-indole-3-carboxamide is not equivalent. The morpholine group confers a markedly lower calculated logP (1.63) compared to the piperazine derivative (1.38) and the aminoethyl analog (1.92), significantly impacting lipophilicity, solubility, and consequently, biological activity [2]. These physicochemical differences translate into distinct functional profiles in allelopathic and antimicrobial assays, making the choice of this specific compound critical for reproducible results [1].

Target
1H-Indol-3-yl(morpholino)methanone · logP 1.63 · Specific morpholine ring
Risk 1
N-piperazino analog (logP 1.38): Lipophilicity drop may shift solubility and assay response profile
Risk 2
N-(2-aminoethyl) analog (logP 1.92): Higher lipophilicity may alter membrane partitioning and biological readout

1H-Indol-3-yl(morpholino)methanone vs. Analogs


Superior Lettuce Radicle Growth Inhibition

In a comparative study of indole amides, 1H-indol-3-yl(morpholino)methanone (Compound 2) was the most potent inhibitor of lettuce (Lactuca sativa) radicle growth at 100 µM, achieving 96.0% inhibition. This was substantially more effective than the N-piperazino analog (Compound 3, 36.4% inhibition) and the N-(3-aminopropyl) analog (Compound 5, 38.7% inhibition) under identical conditions [1].

Radicle Growth Inhibition
Head-to-head
96.0% inhibition at 100 µM
2.5–2.6× greater than analogs
Reported top rank in tested set for lettuce radicle inhibition
Lactuca sativa assay; comparator context: 36.4–38.7% inhibition
Allelopathy Herbicide Discovery Agrochemical

Lipophilicity (logP) Profile

The calculated logP (partition coefficient) of 1H-indol-3-yl(morpholino)methanone is 1.63, placing it in a favorable range for optimal solubility and permeability. This is lower than the directly comparable N-(2-aminoethyl)-1H-indole-3-carboxamide (logP 1.92) and higher than the N-piperazino analog (logP 1.38), offering a distinct pharmacokinetic profile [1].

Lipophilicity (logP)
Cross-study comparable
logP = 1.63
Intermediate between analogs (1.38, 1.92)
Supports predictable solubility-permeability profiling
Calculated partition coefficient context
Physicochemical Property logP Drug-likeness

Onion vs. Lettuce Germination Inhibition

Unlike other indole amides that generally stimulated or had minimal effect on seed germination, 1H-indol-3-yl(morpholino)methanone was specifically reported as an exception, inhibiting lettuce germination at 100 µM. This contrasts with compounds 3, 4, 5, and 6, which did not inhibit germination at the same concentration, indicating a unique, concentration-dependent inhibitory threshold for this morpholine derivative [1].

Germination Selectivity
Class-level
Inhibits germination at 100 µM
Analogs stimulate or show no effect
Reported unique concentration-dependent inhibitory threshold
Lettuce germination assay context; data to verify
Seed Germination Allelochemical Selectivity Profile

1H-Indol-3-yl(morpholino)methanone Applications


Herbicidal Lead Optimization

As a confirmed potent inhibitor of monocot and dicot seedling growth, 1H-indol-3-yl(morpholino)methanone is the optimal choice for initiating a structure-activity relationship (SAR) program focused on radicle growth inhibition. Its >90% inhibition at 100 µM provides a robust, reproducible signal, whereas direct analogs like piperazine or aminoethyl derivatives show significantly weaker effects, minimizing assay noise and enabling clearer SAR interpretation [1].

logP Profiling Probe

The compound's accurately calculated logP of 1.63 provides a stable, intermediate reference point for calibrating computational models or comparing the lipophilic efficiency of new indole-based libraries. Its well-defined position between the more polar piperazine and more lipophilic aminoethyl analogs allows researchers to use it as a benchmark for designing analogs with fine-tuned solubility profiles [2].

Allelopathy: Germination vs. Growth Inhibition

This compound uniquely inhibits seed germination at a concentration where all tested analogs do not. This selective bioactivity profile makes it an indispensable tool for dissecting the molecular pathways that separate germination inhibition from mere growth retardation in allelopathic studies, enabling experiments that cannot be performed with the other amides [1].

Application
Selection Property
Validation Focus
Herbicidal lead optimization
Reported radicle growth inhibition context
Reproducible SAR signal and assay-window control
logP profiling probe
Intermediate calculated lipophilicity
Benchmarking for indole-based library design
Allelopathy pathway dissection
Selective germination inhibition profile
Germination vs. growth retardation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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